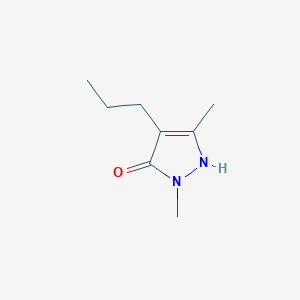

2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one

Description

2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a five-membered heterocyclic core with ketone functionality. Pyrazolones are widely studied for their pharmacological relevance, including analgesic, anti-inflammatory, and antimicrobial activities . The substituents at positions 2, 4, and 5 significantly influence their physicochemical and biological properties.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,5-dimethyl-4-propyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C8H14N2O/c1-4-5-7-6(2)9-10(3)8(7)11/h9H,4-5H2,1-3H3 |

InChI Key |

PYPMMQJPGXANLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(NN(C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethyl-2-pyrazoline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 80-100°C) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 3 undergoes nucleophilic attack under controlled conditions:

-

Hydrazine Addition : Reacts with hydrazines to form hydrazone derivatives. This reaction typically proceeds in ethanol under reflux (80–100°C) with catalytic acetic acid .

-

Amine Condensation : Primary amines (e.g., aniline) form Schiff bases via condensation with the carbonyl group. Reactions require anhydrous conditions and Lewis acid catalysts (e.g., ZnCl₂) .

Example Reaction Table

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylhydrazine | EtOH, 80°C, 3 h | 3-Hydrazone derivative | 72–85% | |

| 4-Chloroaniline | Toluene, ZnCl₂, Δ | N-Aryl imine compound | 65% |

Alkylation and Acylation

The NH group in the pyrazole ring participates in alkylation:

-

Propyl Chain Reactivity : The propyl group at position 4 can undergo oxidation to form carboxylic acid derivatives using KMnO₄/H₂SO₄ under reflux .

-

N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated products. Selectivity depends on steric hindrance from the 2,5-dimethyl groups.

Key Observations

-

Steric effects from methyl groups at positions 2 and 5 reduce reactivity at N1, favoring substitutions at less hindered sites .

-

Acylation with acetyl chloride requires activation by DMAP (4-dimethylaminopyridine) .

Oxidation and Reduction

-

Ketone Reduction : The C3 ketone is reducible to a secondary alcohol using NaBH₄ in methanol (0–5°C, 2 h). Further dehydration with H₂SO₄ yields alkenes .

-

Propyl Oxidation : Strong oxidants (e.g., CrO₃) convert the propyl group to propanoic acid derivatives .

Reaction Pathway

Ring Modification and Heterocycle Formation

-

Cyclocondensation : Reacts with aldehydes (e.g., benzaldehyde) in acidic media to form fused pyrano[2,3-c]pyrazole derivatives. Microwave-assisted synthesis (100°C, 50 W) improves efficiency .

-

Diels-Alder Reactivity : The conjugated enone system participates in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene) under thermal conditions .

Structural Insights

-

Electron-donating methyl groups enhance ring stability but reduce electrophilicity at C4 .

-

Hybridization with pyrrole rings (as in related compounds) expands π-conjugation, enabling photochemical reactivity.

Cross-Coupling Reactions

Pd-catalyzed couplings (Suzuki, Heck) are feasible at halogenated derivatives:

-

Suzuki-Miyaura : Requires prior bromination at C4. Reported yields for aryl boronic acid couplings reach 78% using Pd(PPh₃)₄ .

-

Buchwald-Hartwig Amination : N-arylation achieved with aryl halides and CuI/1,10-phenanthroline catalysts .

Acid/Base-Mediated Rearrangements

-

Tautomerism : Exists in equilibrium between keto (major) and enol (minor) forms in polar solvents. The enol form stabilizes via intramolecular hydrogen bonding .

-

Ring Expansion : Strong bases (e.g., NaOH) induce ring-opening followed by recyclization to form larger heterocycles (e.g., pyridines).

Biological Activity Correlations

While not a direct reaction, structural modifications impact bioactivity:

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyrazole derivatives. For instance, compounds similar to 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one have been synthesized and tested for their efficacy in reducing inflammation. A notable study demonstrated that certain pyrazole derivatives exhibited significant inhibition of inflammatory mediators such as TNF-α and IL-6, indicating their potential as anti-inflammatory agents .

Anticancer Properties

The anticancer properties of pyrazole derivatives are well-documented. Research has shown that compounds related to 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one can inhibit cancer cell proliferation across various cell lines. For example, a series of pyrazole derivatives were tested against A549 lung cancer cells, with some exhibiting IC50 values comparable to established chemotherapeutics like cisplatin .

Anti-inflammatory Case Study

A study conducted by Nagarapu et al. synthesized a new series of pyrazole derivatives, including those structurally related to 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one, and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like ibuprofen .

Anticancer Case Study

In another study by Zheng et al., a novel pyrazole-linked benzimidazole derivative was evaluated for its anticancer properties against multiple cancer cell lines including U937 and K562. The compound demonstrated significant growth inhibition and induced apoptosis in treated cells, showcasing the potential of pyrazole derivatives as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Structural and Functional Differences

Pyrazolone derivatives exhibit diverse biological and material applications depending on their substituents. Below is a comparative analysis of 2,5-dimethyl-4-propyl-1H-pyrazol-3(2H)-one with structurally related compounds:

Physicochemical Properties

- Lipophilicity : The 4-propyl group in the target compound increases logP compared to methyl or phenyl analogs, favoring passive diffusion across biological membranes.

- Solubility : Methyl and propyl substituents reduce aqueous solubility relative to polar analogs like 4i and 4j , which benefit from coumarin and thione groups .

- Thermal Stability : Methyl groups at positions 2 and 5 likely enhance thermal stability compared to bulkier aryl substituents.

Pharmacological Activity

- Antimicrobial Potential: The propyl group may enhance interaction with hydrophobic pockets in bacterial enzymes, a trait observed in alkyl-substituted pyrazolones .

- Enzyme Inhibition : Coumarin-containing 4i demonstrates fluorescence-based tracking of enzyme binding, a feature absent in the target compound. The thione in 4j facilitates metal chelation, relevant to antioxidant applications .

Substituent Effects on Bioactivity

- Propyl vs. Phenyl : The 4-propyl group in the target compound likely improves bioavailability over phenyl-substituted analogs (e.g., 4i ), as seen in comparative ADMET studies of alkyl vs. aryl pyrazolones .

- Thione Functionality : The thioxo group in 4j enables redox modulation, a property absent in the target compound but critical for radical-scavenging applications .

Material Science Relevance

- Crystallography : Hydrogen-bonding patterns in pyrazolones, influenced by substituents, dictate crystal packing. The propyl group may disrupt planar stacking, reducing crystallinity compared to coumarin derivatives .

Biological Activity

2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one is a member of the pyrazole family, known for its diverse biological activities. Pyrazole derivatives are recognized for their potential in medicinal chemistry due to their broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article compiles recent research findings on the biological activity of 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The general synthetic pathway includes:

- Condensation Reaction : The reaction between hydrazine and a ketone or aldehyde.

- Cyclization : Formation of the pyrazole ring through cyclization under acidic or basic conditions.

- Purification : Crystallization or chromatography to obtain pure compounds.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one exhibits MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.

- Cytokine Inhibition : At a concentration of 10 µM, significant inhibition of TNF-α (up to 85%) and IL-6 (up to 93%) was observed in comparison to standard anti-inflammatory drugs .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Specifically, 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one has shown promising results against various cancer cell lines.

Case Studies

- Anti-tubercular Activity : A series of pyrazole derivatives were synthesized and screened against Mycobacterium tuberculosis strains. Compounds similar to 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one exhibited significant inhibition at concentrations as low as 6.25 µg/mL .

- Genotoxicity Assessment : In studies assessing genotoxicity, the compound showed weak genotoxic effects compared to other tested compounds, indicating a favorable safety profile for further development .

Q & A

Q. What protocols ensure reproducibility in synthesizing and characterizing analogs of 2,5-dimethyl-4-propyl-1H-pyrazol-3(2H)-one?

- Methodological Answer :

- Standardized Procedures : Document reaction parameters (e.g., reflux time, solvent purity) using the COST Action CA21101 checklist for chemical synthesis .

- Interlaboratory Validation : Share samples with collaborators for cross-characterization via round-robin testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.